2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
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Overview
Description
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is an organic compound with a complex structure that includes a thiazole ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the corresponding chalcone This intermediate is then reacted with thioamide under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- 2-(2-(4-Methylphenyl)ethenyl)-4-(4-methoxyphenyl)-5-thiazoleacetic acid
- 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
Uniqueness
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is unique due to the specific combination of methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
116759-13-8 |
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Molecular Formula |
C21H19NO3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H19NO3S/c1-14-3-8-16(9-4-14)21-18(13-20(23)24)26-19(22-21)12-7-15-5-10-17(25-2)11-6-15/h3-12H,13H2,1-2H3,(H,23,24)/b12-7+ |
InChI Key |
FFYFHTQFCNTHIE-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)OC)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)OC)CC(=O)O |
Origin of Product |
United States |
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